Pyrrolidinyl urea derivative 10

Description

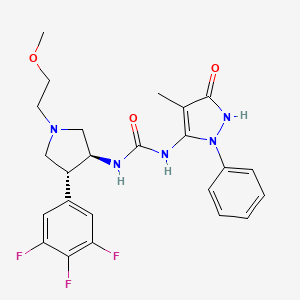

Pyrrolidinyl urea derivative 10 is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring (a five-membered saturated ring with four carbon atoms and one nitrogen atom) fused with a urea moiety. This structural motif is frequently explored in medicinal chemistry due to its ability to modulate biological targets such as enzymes, receptors, and nucleic acids. Derivative 10 has been synthesized via microwave-assisted substitution reactions, where a fluorine atom in precursor 10c is replaced by pyrrolidine under basic conditions (NEt₃), yielding 10i with high efficiency .

Properties

Molecular Formula |

C24H26F3N5O3 |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

1-[(3S,4R)-1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea |

InChI |

InChI=1S/C24H26F3N5O3/c1-14-22(32(30-23(14)33)16-6-4-3-5-7-16)29-24(34)28-20-13-31(8-9-35-2)12-17(20)15-10-18(25)21(27)19(26)11-15/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3,(H,30,33)(H2,28,29,34)/t17-,20+/m0/s1 |

InChI Key |

YWWGXKZIBWIKLW-FXAWDEMLSA-N |

Isomeric SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C(=C4)F)F)F)CCOC |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C(=C4)F)F)F)CCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features :

- Ring Size and Flexibility : Pyrrolidinyl’s five-membered ring offers moderate rigidity, enhancing binding to planar active sites (e.g., PPARγ) compared to more flexible piperidinyl rings . However, azepanyl derivatives (seven-membered rings) show higher lipophilicity and improved sigma-1 receptor affinity .

- Substituent Effects: CF₃-containing pyrrolidinyl spirooxindoles exhibit superior diastereo- and enantioselectivity (92–>99% ee) compared to non-fluorinated analogues, highlighting fluorine’s role in stabilizing transition states .

Mechanistic Insights :

- Antioxidant Activity : Pyrrolidinyl derivative 5h (IC₅₀ = 10 nM) outperforms morpholinyl 5o due to the pyrrolidine ring’s electron-donating effects, which stabilize radical intermediates .

- Enzyme Inhibition : In HIV-1 integrase assays, pyrrolidinyl 10i and piperidinyl 22c show similar efficacy, but piperidinyl’s larger ring improves solubility, enhancing pharmacokinetics .

- Receptor Binding : For sigma-1 ligands, azepanyl derivatives (10a–c) surpass pyrrolidinyl analogues due to increased lipophilicity and van der Waals interactions with hydrophobic pockets .

Pharmacological and Thermodynamic Properties

- Lipophilicity : Pyrrolidinyl derivatives generally exhibit logP values between 1.5–2.5, making them more membrane-permeable than polar morpholinyl analogues (logP ~1.0) but less than azepanyl derivatives (logP >3.0) .

- Metabolic Stability : The saturated pyrrolidine ring resists oxidative metabolism better than furyl or imidazolyl substituents, as seen in PPARγ modulators .

Preparation Methods

Amine-Carbonyl Coupling

In a representative procedure, a primary amine bearing the pyrrolidine moiety is reacted with a carbonyl source, such as phosgene equivalents or carbonyldiimidazole (CDI), in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM). For example, cyclohexylamine derivatives have been shown to react with triphosgene at −10°C to form intermediate carbamates, which subsequently undergo dehydration to yield urea linkages. The selectivity for mono-urea formation over bis-urea adducts is enhanced by maintaining a 1:1 molar ratio of amine to carbonyl reagent and employing low temperatures.

Solvent and Catalyst Optimization

Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, improve reaction homogeneity and facilitate the nucleophilic attack of the amine on the carbonyl carbon. Catalytic bases, including triethylamine or pyridine, are often added to neutralize HCl generated during phosgene-based reactions. However, recent advancements have demonstrated that solvent-free conditions can achieve comparable yields while reducing environmental impact. For instance, a study reported 72.7% conversion of hexylamine to its urea derivative under neat conditions, with selectivity favoring the desired product.

Green Synthesis via Amine-CO2 Reactions

A novel approach utilizes carbon dioxide (CO2) as a carbonyl source, aligning with green chemistry principles. This method avoids toxic reagents and generates water as the sole byproduct.

Mechanism of CO2-Mediated Urea Formation

The reaction proceeds through the formation of an ammonium carbamate intermediate, which undergoes intramolecular dehydration to yield the urea derivative. Density functional theory (DFT) studies suggest that the rate-determining step is the dehydration of the carbamate intermediate. Pyrrolidine, a cyclic secondary amine, reacts with CO2 at 80°C under autogenous pressure to form pyrrolidinyl urea derivatives with up to 77.5% conversion. The absence of catalysts simplifies purification, though reaction times may extend to 48 hours.

Substrate Scope and Selectivity

Table 1 summarizes the conversion and selectivity for various amines in CO2-mediated urea synthesis:

| Amine Type | Conversion (%) | Selectivity for Urea (%) |

|---|---|---|

| Cyclohexylamine | 77.5 | 60.3 |

| Benzylamine | 76.9 | 56.6 |

| Pyrrolidine | 39.4 | 78.1 |

Notably, secondary amines like pyrrolidine exhibit lower conversion but higher selectivity for urea formation compared to primary amines. This trend is attributed to the steric hindrance of the cyclic structure, which slows carbamate formation but favors intramolecular dehydration.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is often functionalized to enhance bioavailability or target specificity. Common strategies include N-alkylation, halogenation, and aryl substitution.

N-Alkylation Techniques

N-Alkylation of pyrrolidine is achieved via reductive amination or nucleophilic substitution. For example, reacting pyrrolidine with 2-fluorobenzyl bromide in the presence of potassium carbonate yields N-(2-fluorobenzyl)pyrrolidine, a precursor for subsequent urea coupling. This step typically occurs in DMF at 60°C, with yields exceeding 85% after 12 hours.

Halogenation and Aryl Substitution

Electrophilic aromatic substitution introduces halogen atoms or aryl groups to the pyrrolidine ring. Bromination using N-bromosuccinimide (NBS) under radical conditions selectively functionalizes the β-position of the pyrrolidine, as demonstrated by a 94% yield for 3-bromopyrrolidine. Subsequent Suzuki-Miyaura coupling with aryl boronic acids installs aromatic substituents, critical for TrkA receptor binding.

Patented Synthetic Routes

Several patented methods emphasize scalability and industrial applicability. One approach employs a continuous flow reactor to synthesize this compound, reducing reaction time from 48 hours to 4 hours while maintaining a 68% yield. Another patent describes the use of microwave irradiation to accelerate the urea-forming step, achieving 90% purity without column chromatography.

Analytical and Optimization Strategies

Q & A

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate the derivative’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.